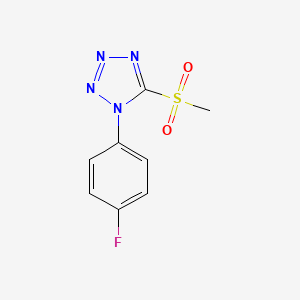
1-(4-Fluorophenyl)-5-(methylsulfonyl)-1h-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-5-(methylsulfonyl)-1h-tetrazole is a chemical compound that features a tetrazole ring substituted with a 4-fluorophenyl group and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-5-(methylsulfonyl)-1h-tetrazole typically involves the reaction of 4-fluorophenylhydrazine with methylsulfonyl chloride, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-5-(methylsulfonyl)-1h-tetrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-5-(methylsulfonyl)-1h-tetrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-5-(methylsulfonyl)-1h-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl group can enhance binding affinity to target proteins, while the tetrazole ring can mimic carboxylate groups, facilitating interactions with metal ions or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)-1h-tetrazole: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
1-(4-Methylsulfonylphenyl)-1h-tetrazole: Lacks the fluorine atom, which may influence its chemical properties and interactions.
1-Phenyl-5-(methylsulfonyl)-1h-tetrazole: Lacks the fluorine substitution, potentially altering its electronic properties.
Uniqueness
1-(4-Fluorophenyl)-5-(methylsulfonyl)-1h-tetrazole is unique due to the presence of both the fluorophenyl and methylsulfonyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7FN4O2S |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C8H7FN4O2S/c1-16(14,15)8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3 |
Clave InChI |
KZFJWANIHWHRHZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















